

The Gated-Access Mechanism of RY785: A Selective Inhibitor of Kv2 Channels

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Compound of Interest		
Compound Name:	RY785	
Cat. No.:	B593673	Get Quote

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This technical guide provides an in-depth analysis of the mechanism of action of **RY785**, a potent and selective inhibitor of the Kv2 voltage-gated potassium (K+) channels. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of ion channels.

RY785 exhibits a use-dependent mode of inhibition, suggesting a complex interaction with the channel's conformational states.[1][2][3][4] This guide will detail the current understanding of **RY785**'s mechanism, including its binding site, its effects on channel gating, and the experimental evidence supporting these conclusions.

Core Mechanism: A State-Dependent Blockade

RY785's inhibitory action is intrinsically linked to the functional state of the Kv2 channel. The molecule acts as a pore blocker, binding within the central cavity of the channel.[5] However, access to this binding site is not constant. The channel must first be activated by a change in membrane voltage for RY785 to gain entry.[1][6] This "gated-access" mechanism is a hallmark of its interaction with Kv2 channels.[1][2][4][7]

Once bound, **RY785** becomes trapped within the central cavity as the channel deactivates, effectively locking the channel in a non-conducting state.[1][2][4][7] This trapping mechanism contributes to the potent and long-lasting inhibitory effect of the compound.



Quantitative Analysis of RY785 Inhibition

Electrophysiological studies have provided key quantitative data on the interaction between **RY785** and Kv2 channels. These findings are summarized in the tables below.

Parameter	Value	Species/Cell Line	Reference
IC50	50 nM	Human Kv2.1	[8][9]
Estimated Kd	6.2 ± 1.2 nM (SEM)	Rat Kv2.1 in CHO-K1 cells	[3]
Inhibition at 1 μM	≥98% of Kv2.1 conductance	Rat Kv2.1 in CHO-K1 cells	[1][3][4][7]

Table 1: Potency and Efficacy of RY785 on Kv2 Channels

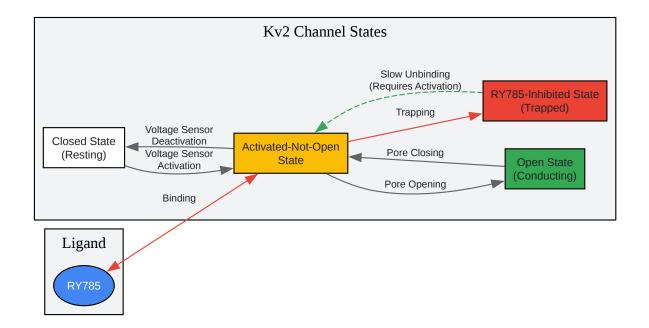
Condition	Observation	Reference
Voltage Sensor Activation	Required for both onset of and recovery from RY785 inhibition.	[1][2][4][7]
Channel Opening	Not required for RY785 access to its binding site.	[1][2][6]
Voltage Sensor Deactivation	Accelerated by RY785 binding.	[1][2][3][4]
Competition with Tetraethylammonium (TEA)	Intracellular TEA competes with RY785, suggesting overlapping binding sites.	[1][2][3][4][7][8][9][10]

Table 2: Effects of RY785 on Kv2 Channel Gating Properties

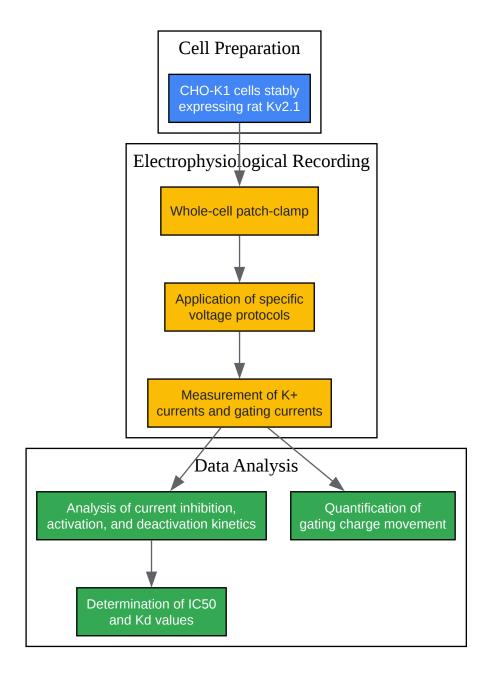
Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanism of **RY785** and the experimental workflow used to characterize its effects.









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References







- 1. Mechanism of use-dependent Kv2 channel inhibition by RY785 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of use-dependent Kv2 channel inhibition by RY785 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. rupress.org [rupress.org]
- 5. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]
- 6. A Kv2 inhibitor traps itself in place PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]
- 10. biorxiv.org [biorxiv.org]
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